molecular formula C25H36N2O2 B5081608 (4-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine

(4-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine

Cat. No.: B5081608
M. Wt: 396.6 g/mol
InChI Key: YOXLLRMJHDSRIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the ethoxy and methoxy groups, and the formation of the benzyl group . The exact synthetic route would depend on the desired final product and the available starting materials.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring provides a cyclic structure, while the ethoxy, methoxy, and benzyl groups contribute to the overall complexity of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group could undergo electrophilic aromatic substitution or free radical bromination . The ether groups (ethoxy and methoxy) could potentially undergo reactions such as cleavage under acidic conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c1-4-29-25-11-7-22(8-12-25)19-26(2)20-23-14-17-27(18-15-23)16-13-21-5-9-24(28-3)10-6-21/h5-12,23H,4,13-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXLLRMJHDSRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C)CC2CCN(CC2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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